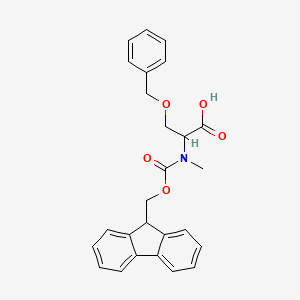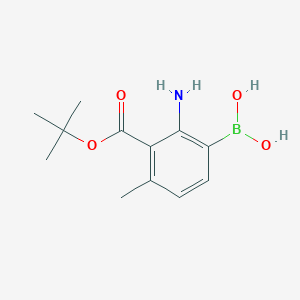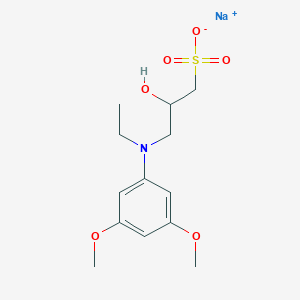
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate, also known as deoxyhumulone, is a chemical compound that belongs to the class of organic compounds known as humulones. These compounds are typically found in hops and are known for their role in the brewing industry, contributing to the bitter taste of beer. Deoxyhumulone is a derivative of humulone, which is one of the primary alpha acids in hops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxyhumulone can be achieved through various organic synthesis methods. One common approach involves the cyclization of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, deoxyhumulone is often extracted from hops using solvent extraction methods. The hops are first dried and then subjected to solvent extraction to isolate the alpha acids, including deoxyhumulone. The extract is then purified using techniques such as chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Deoxyhumulone undergoes several types of chemical reactions, including:
Oxidation: Deoxyhumulone can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Deoxyhumulone can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deoxyhumulone can lead to the formation of oxidized humulones, while reduction can yield reduced humulones.
Wissenschaftliche Forschungsanwendungen
Deoxyhumulone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of humulones.
Biology: Deoxyhumulone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammation-related conditions.
Industry: In the brewing industry, deoxyhumulone is important for its role in contributing to the bitterness and flavor profile of beer.
Wirkmechanismus
The mechanism of action of deoxyhumulone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and pathways involved in inflammation, which contributes to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Deoxyhumulone is similar to other humulones, such as humulone and adhumulone. it is unique in its specific chemical structure and properties. Compared to humulone, deoxyhumulone lacks certain functional groups, which can affect its reactivity and biological activity.
List of Similar Compounds
Humulone: Another primary alpha acid in hops, known for its role in beer bitterness.
Adhumulone: A derivative of humulone with similar properties.
Cohumulone: Another alpha acid found in hops, contributing to the bitterness of beer.
Eigenschaften
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDARHUHTZKLJET-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
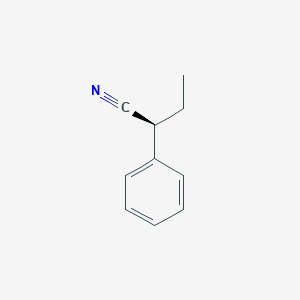
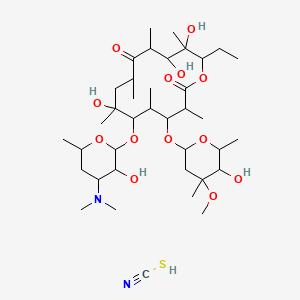
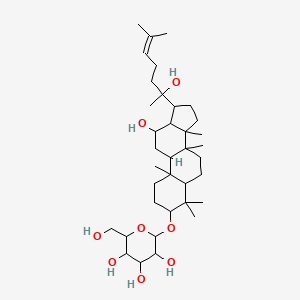
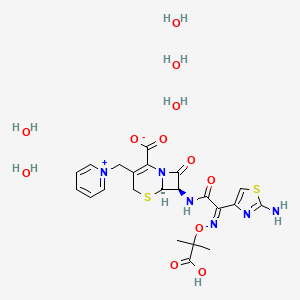
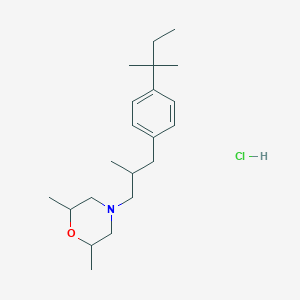
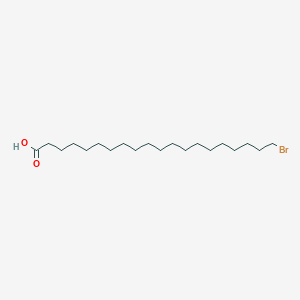
![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)
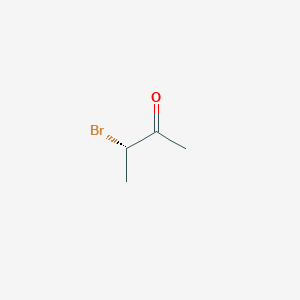
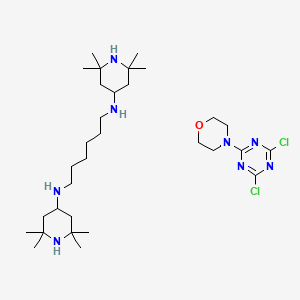
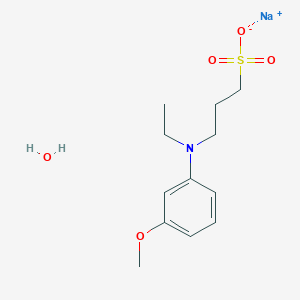
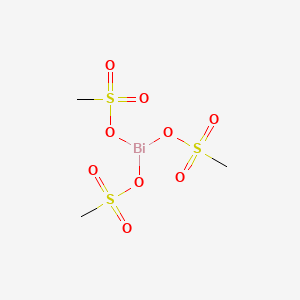
![1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate](/img/structure/B7887765.png)
